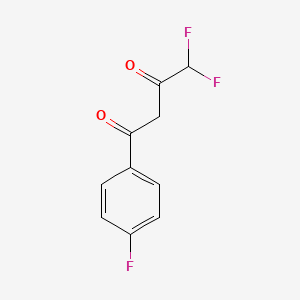

4,4-Difluoro-1-(4-fluorophenyl)butane-1,3-dione

Description

Properties

IUPAC Name |

4,4-difluoro-1-(4-fluorophenyl)butane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O2/c11-7-3-1-6(2-4-7)8(14)5-9(15)10(12)13/h1-4,10H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRGKDXJGWCBIFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CC(=O)C(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-1-(4-fluorophenyl)butane-1,3-dione typically involves the reaction of 4-fluorobenzaldehyde with difluoroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation mechanism, forming the desired diketone product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-1-(4-fluorophenyl)butane-1,3-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the diketone to the corresponding alcohols.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4,4-Difluoro-1-(4-fluorophenyl)butane-1,3-dione has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-1-(4-fluorophenyl)butane-1,3-dione involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the 1,3-Diketone Family

The following compounds share the 1,3-diketone backbone but differ in substituents, influencing their physical, chemical, and functional properties:

Key Comparative Insights

Electronic and Steric Effects

- Aryl Substitution : The 4-fluorophenyl group enhances resonance stabilization and influences metal-ligand interactions in coordination complexes. For example, replacing the phenyl group with thiophene (as in 4,4-difluoro-1-(thien-2-yl)butane-1,3-dione ) alters π-backbonding with lanthanides, affecting luminescence efficiency .

Physicochemical Properties

- Melting Points: Fluorinated derivatives generally exhibit higher melting points due to increased polarity (e.g., 4d: 38–40°C vs. non-fluorinated 4e: oil ).

- Keto-Enol Tautomerism: The enol/keto ratio is highly substituent-dependent.

Coordination Chemistry

Biological Activity

4,4-Difluoro-1-(4-fluorophenyl)butane-1,3-dione is a synthetic compound that has garnered attention due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

The chemical formula for this compound is . It features a butane backbone with two fluorine substituents and a phenyl ring. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of organic compounds, which can influence their biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit key enzymes involved in metabolic pathways. For example, its structural similarity to known enzyme substrates allows it to act as a competitive inhibitor.

- Antioxidant Activity : The compound has shown potential antioxidant properties, which can mitigate oxidative stress in cells. This is crucial in preventing cellular damage and has implications for cancer therapy.

Anticancer Activity

Recent research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. The following table summarizes the findings from several studies:

| Cell Line | IC50 (µM) | Effect | Reference |

|---|---|---|---|

| A431 (epidermoid carcinoma) | 15.5 | Significant growth inhibition | |

| HT29 (colon cancer) | 12.8 | Induced apoptosis | |

| Jurkat (T-cell leukemia) | 10.5 | Cell cycle arrest |

These results suggest that the compound could be a candidate for further development in cancer therapeutics.

Antimicrobial Activity

In addition to its anticancer properties, the compound has demonstrated antimicrobial effects against various bacterial strains. The following table presents the Minimum Inhibitory Concentration (MIC) values:

| Bacterial Strain | MIC (µg/mL) | Effect | Reference |

|---|---|---|---|

| Staphylococcus aureus | 25 | Bacteriostatic | |

| Escherichia coli | 30 | Bactericidal | |

| Pseudomonas aeruginosa | 40 | Moderate inhibition |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Cancer Cell Lines : A study published in MDPI evaluated the compound's effects on A431 and HT29 cell lines. The results indicated that the compound induced apoptosis through mitochondrial pathways, suggesting a mechanism involving reactive oxygen species (ROS) generation and subsequent activation of caspases .

- Antimicrobial Efficacy : Research conducted on various bacterial strains revealed that the compound displayed significant antimicrobial activity comparable to standard antibiotics like norfloxacin. The study emphasized its potential as an alternative treatment for drug-resistant infections .

Q & A

Q. How to design a multi-parametric study for optimizing catalytic asymmetric synthesis?

- Methodological Answer : Use Box-Behnken design to test chiral catalysts (e.g., BINOL-phosphates), substrate concentrations, and solvent mixtures. Monitor enantiomeric excess via chiral HPLC (Chiralpak IA column) and correlate with steric parameters (Tolman cone angles) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.